![molecular formula C9H9NO5 B098181 Ethyl 4-hydroxy-3-nitrobenzoate CAS No. 19013-10-6](/img/structure/B98181.png)
Ethyl 4-hydroxy-3-nitrobenzoate
Overview
Description
Ethyl 4-hydroxy-3-nitrobenzoate is a chemical compound that is part of a broader class of nitrobenzoates. These compounds are characterized by a nitro group (-NO2) and a benzoate ester functional group. The presence of these functional groups imparts specific chemical properties to the molecule, which can be exploited in various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of compounds related to ethyl 4-hydroxy-3-nitrobenzoate often involves multi-step reactions that may include nitration, esterification, and alkylation. For instance, ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate is prepared through a cascade reaction involving aza-alkylation and desulfonative dehydrogenation . Similarly, the synthesis of ethyl 4-(2-chloro-4-nitrophenadoxy)benzoate involves the reaction of ethyl 4-hydroxybenzoate with 1,2-dichloro-4-nitrobenzene . These methods demonstrate the versatility of nitrobenzoate esters in organic synthesis.
Molecular Structure Analysis
The molecular structure of compounds in this category is often determined using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of ethyl 4-butylamino-3-nitrobenzoate was elucidated using NMR and confirmed by the presence of an intramolecular N—H⋯O hydrogen bond, which generates an S(6) ring motif . The molecular structure can significantly influence the physical and chemical properties of these compounds.
Chemical Reactions Analysis
Ethyl 4-hydroxy-3-nitrobenzoate and its derivatives undergo various chemical reactions. The nitro group, in particular, can influence the reactivity of the side chain. For instance, the presence of a nitro group in the 4-position can increase the rate of alkaline hydrolysis of ethyl benzoate significantly . Moreover, the carbon-sulfur bond fission in alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates is another reaction that has been studied, highlighting the reactivity of the benzylic position in these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-hydroxy-3-nitrobenzoate derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of a butylamino group in ethyl 4-butylamino-3-nitrobenzoate affects its hydrogen bonding capability and, consequently, its crystal structure . The nitro group's mesomeric and steric interactions can also influence the rates of reactions such as hydrolysis .
Scientific Research Applications
Reactivity and Interaction Factors
Ethyl 4-hydroxy-3-nitrobenzoate demonstrates unique reactivity due to the presence of a nitro group. Iskander, Tewfik, and Wasif (1966) found that a nitro-group in the 4-position significantly increases the rate of alkaline hydrolysis of ethyl benzoate. They also noted that substituents like a methoxyl group can considerably affect reaction rates due to steric or mesomeric interactions (Iskander, Tewfik, & Wasif, 1966).
Synthesis of Novel Compounds
Ethyl 4-hydroxy-3-nitrobenzoate is used as a precursor in synthesizing new compounds. For example, Yin Dulin (2007) used it to prepare 4-(2-ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester, a novel compound, through an optimized reaction process (Yin Dulin, 2007).
Agricultural Applications
Ethyl 4-hydroxy-3-nitrobenzoate and its derivatives have been studied for their effects on plants. Dimmock (1967) investigated a range of derivatives, including ethyl 4-methoxy-3-nitrobenzoate, for their ability to induce chlorosis in plants, affecting iron content and pigment quantities (Dimmock, 1967).
Characterization and Properties
The compound's structural characterization and properties have been extensively studied. Sathyanarayana and Poojary (2021) reported on the "one-pot" nitro-reductive cyclization of ethyl 4-(butylamino)-3-nitrobenzoate, providing detailed analysis through various spectroscopic techniques (Sathyanarayana & Poojary, 2021).
Catalysis and Esterification
Research has also delved into the catalysis and esterification processes involving ethyl 4-hydroxy-3-nitrobenzoate. Hong-ze (2013) explored the use of acidic ionic liquids in the esterification of 4-Nitrobenzoic acid to form ethyl 4-nitrobenzoate, achieving significant yields (Liang Hong-ze, 2013).
properties
IUPAC Name |
ethyl 4-hydroxy-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-9(12)6-3-4-8(11)7(5-6)10(13)14/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHJNBWUGONVNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172487 | |
Record name | Ethyl 4-hydroxy-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19013-10-6 | |
Record name | Benzoic acid, 4-hydroxy-3-nitro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19013-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-hydroxy-3-nitrobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019013106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-hydroxy-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-hydroxy-3-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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